molecular formula C19H23NO2 B8795173 4,4-Bis(4-methoxyphenyl)piperidine CAS No. 99408-36-3

4,4-Bis(4-methoxyphenyl)piperidine

Cat. No. B8795173
CAS RN: 99408-36-3
M. Wt: 297.4 g/mol
InChI Key: BXWPWSIQHONFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(4-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Bis(4-methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(4-methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99408-36-3

Product Name

4,4-Bis(4-methoxyphenyl)piperidine

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4,4-bis(4-methoxyphenyl)piperidine

InChI

InChI=1S/C19H23NO2/c1-21-17-7-3-15(4-8-17)19(11-13-20-14-12-19)16-5-9-18(22-2)10-6-16/h3-10,20H,11-14H2,1-2H3

InChI Key

BXWPWSIQHONFAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4-bis-(4-Methoxyphenyl)piperidine (9.01 g, 30.3 mmol, 1.00 equiv), 3-bromopropylamine hydrobromide (6.66 g, 30.3 mmol, 1.00 equiv) and potassium carbonate (5.02 g, 36.3 mmol, 1.20 equiv) were stirred in refluxing anhydrous 1,4-dioxane (200 mL) for 12 hours. After removal of dioxane, water (200 mL) was added and the pH was adjusted to 11-12 by addition of 1N aqueous NaOH. The mixture was extracted with CH2Cl2 (4×200 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2M in MeOH) 100:20:10) to give 6.50 g of 4,4-bis-(4-methoxyphenyl)piperidine and 2.70 g (25%, 90% after correction for recovered starting material) of 1-(3-aminopropyl)-4,4-bis-(4-methoxyphenyl)piperidine (colorless oil), which was characterized spectroscopically.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.